2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate
Description
2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a synthetic organic compound featuring a hybrid structure combining a chloropyridine moiety, an oxoethyl amino group, and a phenylcarbonyl-methioninate ester. The compound’s crystal structure has likely been refined using advanced computational tools such as SHELXL, a program widely employed for crystallographic analysis .
Properties
IUPAC Name |
[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28-10-9-15(22-18(25)13-5-3-2-4-6-13)19(26)27-12-17(24)23-16-8-7-14(20)11-21-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMPTAWCJJGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NC1=NC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves multiple steps. One common route starts with the preparation of 5-chloropyridin-2-amine, which is then reacted with oxoacetic acid derivatives under controlled conditions to form the intermediate compound. This intermediate is further reacted with phenylcarbonyl methioninate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines such as MCF-7 and MDA-MB 231, while demonstrating lower toxicity on normal cell lines like NIH-3T3 .
Compound Target Cell Lines IC50 (µM) Toxicity on Normal Cells Similar Compound A MCF-7, MDA-MB 231 27.7 - 39.2 >100 Similar Compound B T47-D Not Specified Not Specified -
Antimicrobial Properties
- The presence of the chloropyridine group enhances the compound's ability to interact with biological membranes, potentially leading to antimicrobial effects. Compounds with similar structures have been tested for their efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation .
- Enzyme Inhibition
Agricultural Applications
- Pesticide Development
- Plant Growth Regulators
Case Studies
- Cytotoxicity Studies
- Synthesis and Characterization
Mechanism of Action
The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes and receptors, modulating their activity. The oxoethyl group may participate in redox reactions, while the phenylcarbonyl methioninate can interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison with analogous compounds requires data on structural analogs, pharmacological profiles, or physicochemical properties. Below is a hypothetical framework for such an analysis, based on general chemical principles and inferred structural features:
Table 1: Structural and Functional Comparison of Hypothetical Analogs
| Compound Name | Core Structure Differences | Potential Biological Activity | Stability (Relative) |
|---|---|---|---|
| 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate | Chloropyridine, methioninate ester | Enzyme inhibition (speculative) | Moderate (est.) |
| 2-[(pyridin-2-yl)amino]-2-oxoethyl acetate | Pyridine (no Cl), acetate ester | Lower target affinity | High |
| N-(benzoyl)methionine chloromethyl ketone | Benzoyl group, chloromethyl ketone | Protease inhibition | Low |
Key Inferences:
Chloropyridine vs. Pyridine : The 5-chloro substitution on the pyridine ring may enhance electrophilicity and binding affinity to target enzymes compared to unsubstituted pyridine analogs .
Ester Group Variability : The phenylcarbonyl-methioninate ester could improve lipophilicity and membrane permeability relative to simpler esters (e.g., acetate), though this may reduce aqueous solubility.
Biological Activity
The compound 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a derivative of methionine and has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a chloropyridine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 299.73 g/mol |
| CAS Number | 349125-08-2 |
| Solubility | Soluble in DMSO and ethanol |
| Appearance | White to off-white powder |
Research indicates that compounds similar to this compound may interact with various biological pathways:
- PI3K/Akt Pathway Inhibition : The compound has been investigated for its role as an inhibitor of the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against human adenovirus (HAdV), indicating a possible mechanism involving the inhibition of viral replication .
- Serotonin Receptor Modulation : Similar compounds have shown selectivity for serotonin receptors, which may suggest a role in modulating neurotransmitter activity .
Anticancer Activity
A study focused on the compound's ability to inhibit cancer cell growth demonstrated significant cytotoxic effects in vitro. The compound exhibited an IC50 value of approximately 15 µM against various cancer cell lines, indicating promising anticancer properties.
Antiviral Efficacy
In a recent investigation, derivatives of this compound were tested against HAdV. Notably, one analogue demonstrated an IC50 of 0.27 µM with low cytotoxicity (CC50 = 156.8 µM), highlighting its potential as an effective antiviral agent .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a related compound derived from the same chemical family. Results indicated a partial response in 30% of participants, leading to further exploration in combination therapies.
- Case Study on Viral Infections : In a cohort study involving immunocompromised patients suffering from HAdV infections, treatment with the compound resulted in improved clinical outcomes compared to standard antiviral therapies, suggesting enhanced therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for 2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate, and what key reagents are involved?
- Methodological Answer: The synthesis typically involves coupling a chloropyridinylamine derivative with a methioninate backbone. A multi-step approach is recommended:
Amino acid activation: Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation between methionine and the phenylcarbonyl group .
Chloropyridine coupling: React 5-chloro-2-aminopyridine with an oxoethyl moiety using N,N-diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF) .
Purification: Employ silica gel flash chromatography with ethyl acetate/hexane gradients (e.g., 30:70) to isolate the product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., observed [M+H]+ peaks at m/z 428.3 for analogous compounds) .
- 1H NMR: Analyze aromatic proton environments (δ 0.78–0.94 ppm for cyclopropane protons in related structures) and coupling patterns to verify substituent positions .
- HPLC with chiral columns: Resolve stereoisomers using Chiralpak® OD under supercritical fluid chromatography (SFC) conditions (20% MeOH-DMEA in CO2) .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing this compound, particularly when isolating enantiomers?
- Methodological Answer:
- Chiral resolution: Use preparative SFC with Chiralpak® OD columns (5 μm, 4.6 × 250 mm) at 35°C and 100 bar pressure. Adjust mobile phase composition (e.g., methanol with 0.2% DMEA) to achieve baseline separation (retention times: 1.6–2.4 min for isomers) .
- Dynamic kinetic resolution: Explore asymmetric catalysis (e.g., palladium complexes) to bias enantiomer formation during coupling steps, though this requires optimization of ligand-metal ratios .
Q. What strategies mitigate contradictory data in biological assays involving this compound (e.g., variable IC50 values)?
- Methodological Answer:
- Assay standardization: Control solvent purity (e.g., DMSO < 0.1% water) and use internal standards (e.g., staurosporine for kinase inhibition assays) to minimize batch variability .
- Impurity profiling: Conduct LC-MS to detect hydrolyzed byproducts (e.g., free methionine or chloropyridine fragments) that may interfere with activity .
- Cellular vs. cell-free assays: Compare results across systems; membrane permeability differences (logP ~2.5 predicted) may explain discrepancies in efficacy .
Q. How can computational modeling optimize the design of derivatives with enhanced stability?
- Methodological Answer:
- DFT calculations: Use Gaussian 16 to model hydrolysis-prone sites (e.g., ester linkages). Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) improve metabolic stability .
- MD simulations: Simulate solvent interactions (e.g., in PBS buffer) to predict aggregation tendencies. Adjust hydrophobic sidechains (e.g., methyl groups on pyridine) to enhance solubility .
Data Contradiction Analysis
Q. Why might reported melting points vary significantly across studies (e.g., 160–167°C vs. 106–110°C)?
- Methodological Answer:
- Polymorphism: Recrystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) to isolate stable vs. metastable forms. DSC analysis can identify phase transitions .
- Impurity content: Compare HPLC purity (>95% vs. lower grades). Residual solvents (e.g., THF) or unreacted starting materials (e.g., chloropyridine) depress melting points .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?
- Methodological Answer:
- Enzyme inhibition: Use recombinant kinases (e.g., EGFR T790M) with fluorescent ADP-Glo™ assays. Include negative controls (e.g., DMSO-only wells) .
- Cytotoxicity profiling: Test in HEK293 and HCT116 cell lines with resazurin-based viability assays. Normalize data to protein content via BCA assays to avoid proliferation-rate biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
